(1R,2R)-(-)-1,2-Diaminocyclohexane

Catalog No.
S1524494
CAS No.
20439-47-8
M.F
C6H14N2
M. Wt
114.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,2R)-(-)-1,2-Diaminocyclohexane

CAS Number

20439-47-8

Product Name

(1R,2R)-(-)-1,2-Diaminocyclohexane

IUPAC Name

(1R,2R)-cyclohexane-1,2-diamine

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

InChI

InChI=1S/C6H14N2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4,7-8H2/t5-,6-/m1/s1

InChI Key

SSJXIUAHEKJCMH-PHDIDXHHSA-N

SMILES

C1CCC(C(C1)N)N

Synonyms

1,2-cyclohexanediamine, 1,2-cyclohexanediamine, (1R,2R)-, 1,2-cyclohexanediamine, (1R-trans)-, 1,2-cyclohexanediamine, (1S,2S)-, 1,2-cyclohexanediamine, (1S-trans)-, 1,2-cyclohexanediamine, (cis)-isomer, 1,2-cyclohexanediamine, (trans)-(R)-isomer, 1,2-cyclohexanediamine, (trans)-(S)-isomer, 1,2-cyclohexanediamine, (trans)-isomer, 1,2-DACH, 1,2-diaminocyclohexane, 1,2-diaminocyclohexane, (+)-, 1,2-diaminocyclohexane, (-)-, 1,2-diaminocyclohexane, cis-, 1,2-diaminocyclohexane, trans-, cyclohexane-1,2-diamine, dach, meso-1,2-diaminocyclohexane, trans-1,2-cyclohexanediamine, trans-1,2-diaminocyclohexane

Canonical SMILES

C1CCC(C(C1)N)N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)N

Chiral Solvation Agent

Scientific Field: Chemistry, specifically Stereochemistry

Summary of Application: (1R,2R)-(-)-1,2-Diaminocyclohexane is used as a chiral solvation agent for the determination of enantiomeric excess of chiral acids by Nuclear Magnetic Resonance (NMR) spectroscopy .

Methods of Application: In this application, the compound is used as a solvation agent in an NMR spectroscopy experiment. The chiral compound is mixed with the chiral acid whose enantiomeric excess is to be determined. The mixture is then subjected to NMR spectroscopy. The resulting spectra can be analyzed to determine the enantiomeric excess .

Results or Outcomes: The use of (1R,2R)-(-)-1,2-Diaminocyclohexane as a chiral solvation agent allows for the accurate determination of the enantiomeric excess of chiral acids. This is crucial in stereochemistry, as the enantiomeric excess can influence the properties and reactions of the chiral compound .

Catalyst in Asymmetric Reactions

Scientific Field: Chemistry, specifically Catalysis

Summary of Application: (1R,2R)-(-)-1,2-Diaminocyclohexane is used in various catalyst systems for asymmetric reactions .

Methods of Application: In this application, the compound is used as a part of a catalyst system in asymmetric reactions. The compound, due to its chiral nature, can influence the outcome of the reaction, favoring the formation of one enantiomer over the other .

Results or Outcomes: The use of (1R,2R)-(-)-1,2-Diaminocyclohexane in catalyst systems for asymmetric reactions can lead to the preferential formation of one enantiomer, which is crucial in the synthesis of chiral compounds .

Synthesis of Prottremin Derivatives

Scientific Field: Medicinal Chemistry

Summary of Application: (1R,2R)-(-)-1,2-Diaminocyclohexane is used in the synthesis of Prottremin derivatives, which have demonstrated antiparkinsonian activity in vivo on different animal models of Parkinson’s Disease (PD) .

Methods of Application: The compound is used in the synthesis of a new Prottremin derivative, (1R,2R,6S)-2(4-(4-isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. The derivative is obtained by an epoxide ring opening reaction with 1-(4-isopropylbenzyl)piperazine .

Results or Outcomes: The new Prottremin derivative synthesized using (1R,2R)-(-)-1,2-Diaminocyclohexane has shown potential for the treatment of Parkinson’s Disease. The derivative demonstrated antiparkinsonian activity in vivo on different animal models of PD .

Synthesis of FFAR1 Agonists

Scientific Field: Pharmacology

Summary of Application: (1R,2R)-(-)-1,2-Diaminocyclohexane is used in the synthesis of Free Fatty Acid Receptor 1 (FFAR1) agonists, which are considered promising targets for Type 2 Diabetes (DM2) therapy .

Methods of Application: The synthesized compound was shown to have an affinity to FFAR1 .

Results or Outcomes: The synthesized FFAR1 agonist using (1R,2R)-(-)-1,2-Diaminocyclohexane has shown potential for the treatment of Type 2 Diabetes. Activation of FFAR1 leads to the normalization of blood glucose levels through a glucose-dependent increase in insulin secretion .

(1R,2R)-(-)-1,2-Diaminocyclohexane is a chiral diamine with the molecular formula C₆H₁₄N₂. It appears as a white to light yellow crystalline powder and is notable for its ability to act as a versatile ligand in coordination chemistry. The compound is characterized by its unique stereochemistry, which allows it to form stable complexes with various metals, thus enhancing its utility in asymmetric catalysis and the synthesis of chiral compounds .

, primarily involving its amine groups. It can undergo:

  • Acylation: Reaction with acyl chlorides to form amides.
  • Alkylation: Reaction with alkyl halides leading to N-alkylated derivatives.
  • Metal Complex Formation: Coordination with transition metals to form complexes used in catalysis.

These reactions leverage the compound's dual amine functionality, making it a valuable building block in synthetic organic chemistry .

Research indicates that (1R,2R)-(-)-1,2-Diaminocyclohexane exhibits biological activity relevant to medicinal chemistry. It has been utilized in the synthesis of various pharmaceuticals and agrochemicals. Its unique stereochemistry contributes to its effectiveness as a ligand in biological systems, potentially influencing enzyme activity and receptor binding .

Several methods exist for synthesizing (1R,2R)-(-)-1,2-Diaminocyclohexane:

  • Reduction of Nitriles: Starting from cyclohexanecarbonitrile and reducing it using hydrogenation or lithium aluminum hydride.
  • Direct Amination: Using cyclohexene and ammonia under specific conditions can yield the diamine.
  • Chiral Pool Synthesis: Utilizing naturally occurring amino acids as starting materials for constructing the diamine framework.

These methods highlight the compound's accessibility for research and industrial applications .

(1R,2R)-(-)-1,2-Diaminocyclohexane has diverse applications across various fields:

  • Chiral Ligand Preparation: Used extensively in asymmetric synthesis and catalysis.
  • Pharmaceuticals: Acts as an intermediate in the synthesis of drugs.
  • Agrochemicals: Utilized in developing effective agricultural chemicals.

Its role as a ligand in metal-catalyzed reactions underscores its importance in modern synthetic chemistry .

Studies on (1R,2R)-(-)-1,2-Diaminocyclohexane have focused on its interactions with metal ions and other ligands. These interactions are crucial for understanding its behavior in catalytic processes. The compound's ability to form stable complexes with various transition metals enhances its applicability in catalysis and materials science .

(1R,2R)-(-)-1,2-Diaminocyclohexane shares similarities with several other compounds, particularly those containing similar amine functionalities or cyclic structures. Here are some comparable compounds:

Compound NameStructure TypeNotable Features
(1S,2S)-(+)-1,2-DiaminocyclohexaneChiral diamineEnantiomer of (1R,2R)-(-)-1,2-Diaminocyclohexane
1,2-DiaminocyclohexaneAchiral variantLacks chiral centers; less selective in reactions
1,3-DiaminopropaneLinear diamineDifferent chain length; used in similar applications
EthylenediamineLinear diamineCommonly used chelating agent; broader applications

The uniqueness of (1R,2R)-(-)-1,2-Diaminocyclohexane lies in its specific stereochemistry and ability to form highly selective metal complexes that are essential for asymmetric catalysis .

Physical Description

Colorless to pale yellow liquid with an amine-like odor; [Alfa Aesar MSDS]

XLogP3

-0.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

114.115698455 g/mol

Monoisotopic Mass

114.115698455 g/mol

Heavy Atom Count

8

UNII

37EKL250EE
88RM10ID0P

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (12.5%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

20439-47-8
1121-22-8

Wikipedia

Trans-1,2-Diaminocyclohexane

General Manufacturing Information

1,2-Cyclohexanediamine, (1R,2R)-rel-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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